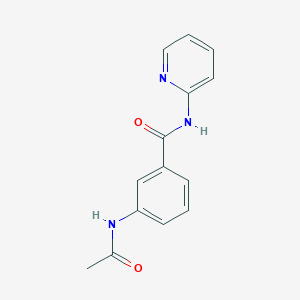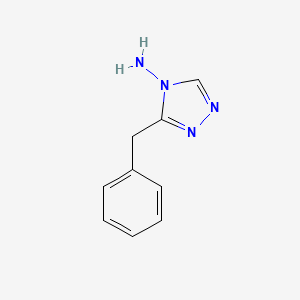
4,4-Dichlorobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichlorobut-1-ene is an organochlorine compound with the molecular formula C4H6Cl2. It is a colorless liquid that is used as an intermediate in various chemical reactions and industrial processes. This compound is known for its reactivity due to the presence of two chlorine atoms and a double bond in its structure.
Vorbereitungsmethoden
4,4-Dichlorobut-1-ene can be synthesized through several methods. One common synthetic route involves the chlorination of butadiene. The process typically involves the following steps:
Chlorination of Butadiene: Butadiene is chlorinated in the presence of a catalyst to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then heated to temperatures between 60-120°C in the presence of a catalyst to isomerize 1,4-dichlorobut-2-ene to 3,4-dichlorobut-1-ene.
Dehydrochlorination: Finally, dehydrochlorination of 3,4-dichlorobut-1-ene with dilute sodium hydroxide solution in the presence of polymerization inhibitors yields this compound.
Analyse Chemischer Reaktionen
4,4-Dichlorobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: It can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common reagents used in these reactions include sodium amide, hydrogen halides, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4-Dichlorobut-1-ene has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.
Biology and Medicine:
Industry: It is used in the production of synthetic rubbers, such as Neoprene, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-dichlorobut-1-ene in chemical reactions typically involves the reactivity of the double bond and the chlorine atoms. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through an S_N2 mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .
Vergleich Mit ähnlichen Verbindungen
4,4-Dichlorobut-1-ene can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: Another organochlorine compound with similar reactivity but different isomeric structure.
3,4-Dichlorobut-1-ene: An isomer that is often produced alongside this compound in industrial processes.
1,2-Dichlorobut-3-ene: A related compound with different substitution patterns on the butene backbone.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form in various chemical reactions .
Eigenschaften
CAS-Nummer |
4279-19-0 |
|---|---|
Molekularformel |
C4H6Cl2 |
Molekulargewicht |
124.99 g/mol |
IUPAC-Name |
4,4-dichlorobut-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-3-4(5)6/h2,4H,1,3H2 |
InChI-Schlüssel |
TXQSCEZFOCFOMS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


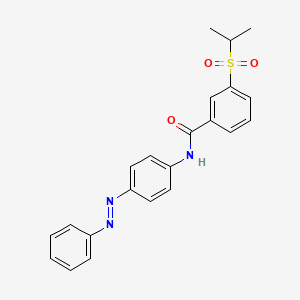
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
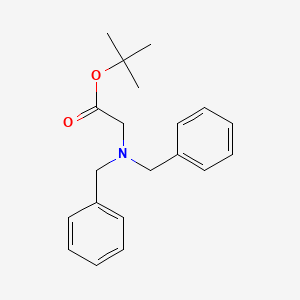
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)
![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)
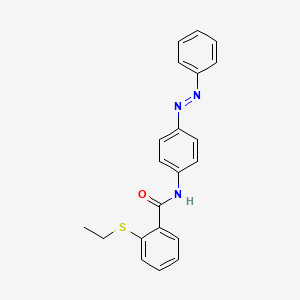



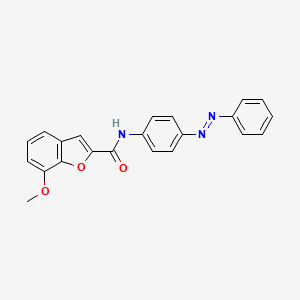
![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)

